molecular formula C7H3Br2ClO2 B13222814 2,4-Dibromophenyl chloroformate

2,4-Dibromophenyl chloroformate

Cat. No.: B13222814
M. Wt: 314.36 g/mol
InChI Key: DIORTMNPYLGPNO-UHFFFAOYSA-N
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Description

2,4-Dibromophenyl chloroformate is an organic compound with the molecular formula C7H3Br2ClO2. It is a derivative of phenyl chloroformate, where two bromine atoms are substituted at the 2nd and 4th positions of the phenyl ring. This compound is used in various chemical reactions and has applications in different fields of scientific research .

Preparation Methods

Synthetic Routes and Reaction Conditions

2,4-Dibromophenyl chloroformate can be synthesized through a nucleophilic substitution reaction. The process involves the reaction of 2,4-dibromophenol with phosgene in the presence of a base such as triethylamine (TEA) in a solvent like tetrahydrofuran (THF). The reaction is typically carried out at temperatures ranging from 10°C to 40°C with constant stirring for 1-2 hours .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade reagents and equipment to ensure efficiency and safety. The reaction conditions are optimized to maximize yield and purity while minimizing by-products and waste.

Chemical Reactions Analysis

Types of Reactions

2,4-Dibromophenyl chloroformate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,4-Dibromophenyl chloroformate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.

    Biology: Employed in the synthesis of biologically active compounds.

    Medicine: Utilized in the development of pharmaceuticals and drug intermediates.

    Industry: Applied in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,4-dibromophenyl chloroformate involves its reactivity as a chloroformate ester. It acts as an electrophile, reacting with nucleophiles such as amines, alcohols, and carboxylic acids. The molecular targets and pathways involved depend on the specific reactions and applications in which it is used.

Comparison with Similar Compounds

2,4-Dibromophenyl chloroformate can be compared with other chloroformate esters such as:

    Methyl Chloroformate: A simple chloroformate ester used in organic synthesis.

    Benzyl Chloroformate: Used to introduce the carboxybenzyl (Cbz) protecting group.

    Fluorenylmethyloxycarbonyl Chloride (FMOC): Used to introduce the FMOC protecting group.

The uniqueness of this compound lies in its bromine substitutions, which can influence its reactivity and applications compared to other chloroformate esters.

Properties

Molecular Formula

C7H3Br2ClO2

Molecular Weight

314.36 g/mol

IUPAC Name

(2,4-dibromophenyl) carbonochloridate

InChI

InChI=1S/C7H3Br2ClO2/c8-4-1-2-6(5(9)3-4)12-7(10)11/h1-3H

InChI Key

DIORTMNPYLGPNO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Br)Br)OC(=O)Cl

Origin of Product

United States

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